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Compound of Interest

Compound Name: 1,1-dioxothiane-3-carboxylic acid

Cat. No.: B168537

In-depth Technical Guide: 1,1-Dioxothiane-3-
carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dioxothiane-3-carboxylic
acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document
details its chemical identity, available physicochemical properties, and a documented
experimental protocol.

Chemical Identity and Physicochemical Properties

1,1-Dioxothiane-3-carboxylic acid is a sulfur-containing heterocyclic compound. Its
systematic IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.[1] The
compound is registered under CAS number 167011-35-0.[1]

Table 1: Chemical Identifiers for 1,1-Dioxothiane-3-carboxylic Acid
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Identifier Value
CAS Number 167011-35-0[1]
tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-
IUPAC Name o
dioxide[1]
Molecular Formula CeH1004S[1]
Molecular Weight 178.21 g/mol [1]

Quantitative experimental data for 1,1-dioxothiane-3-carboxylic acid is not widely available in
the public domain. However, data for the isomeric 1,1-dioxothiane-4-carboxylic acid (CAS
64096-87-3) is available and can provide some context for the general properties of this class
of compounds.

Table 2: Physicochemical Properties

Property Value Notes

Data for the isomeric 1,1-

Melting Point 195.0t0 199.0 °C ) ) ) )
dioxothiane-4-carboxylic acid.
White to light yellow Data for the isomeric 1,1-
Appearance . . . .
powder/crystal dioxothiane-4-carboxylic acid.
Solubility No data available
pKa No data available

Experimental Protocol: Amide Coupling Reaction

The following protocol describes the use of ()-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-
dioxide in an amide coupling reaction, as detailed in patent WO2017207340AL1.

Objective: To synthesize (+)-methyl 3-{[(1,1-dioxidotetrahydro-2H-thiopyran-3-
yl)carbonyl]amino}-4-(methylamino)benzoate.

Materials:
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e (%)-Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS 167011-35-0)
e Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o Triethylamine (TEA)

e N,N-Dimethylformamide (DMF)
o Water

Procedure:

 |In a suitable reaction vessel, combine 0.59 g (3.3 mmol) of methyl 3-amino-4-
(methylamino)benzoate and 0.65 g (3.6 mmol) of ()-tetrahydro-2H-thiopyran-3-carboxylic
acid 1,1-dioxide.

e Add 8 mL of N,N-dimethylformamide (DMF) to the mixture.

 To the resulting solution, add 1.4 g (3.6 mmol) of HATU and 0.5 mL (3.6 mmol) of
triethylamine.

 Stir the reaction mixture at room temperature for 1 hour.

 After 1 hour, concentrate the reaction mixture to remove the solvent.

o Treat the residue with 50 mL of water, which should cause the product to precipitate.
o Collect the precipitate by filtration.

o The filtration yields 1.3 g of the crude product.

Product Characterization:

e UPLC-MS (ESI+): [M+H]* = 341; Rt = 0.78 min (Method E as described in the patent).
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Experimental Workflow Diagram

The following diagram illustrates the key steps in the amide coupling reaction described above.

Amide Coupling of 1,1-Dioxothiane-3-carboxylic Acid

Reactants Reagents & Solvent

1,1-Dioxothiane-3-carboxylic Acid Methyl 3-amino-4-(methylamino)benzoate HATU (Coupling Agent) Triethylamine (Base) DMF (Solvent)
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Caption: Workflow for the HATU-mediated amide coupling.

Biological Context and Signaling Pathways

Thiopyran derivatives are recognized for their diverse pharmacological activities, including
antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The
incorporation of the thiopyran ring system is a strategy in the design of novel therapeutic
agents.

However, a comprehensive search of the scientific literature did not reveal any specific studies
detailing the biological activity or the involvement of 1,1-dioxothiane-3-carboxylic acid in any
particular signaling pathway. Further research is required to elucidate the potential biological
roles and mechanisms of action for this compound.

Conclusion

This technical guide has summarized the available information on 1,1-dioxothiane-3-
carboxylic acid (CAS 167011-35-0). While its fundamental chemical identity is well-
established, there is a notable lack of publicly available data regarding its specific
physicochemical properties and biological activities. The provided experimental protocol for its
use in amide coupling serves as a practical example of its application in chemical synthesis.
Future research into this compound may uncover novel properties and applications, particularly
within the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b168537#cas-number-and-iupac-name-for-1-1-
dioxothiane-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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